molecular formula C23H43NS2Sn B14231573 1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- CAS No. 429679-42-5

1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-

Cat. No.: B14231573
CAS No.: 429679-42-5
M. Wt: 516.4 g/mol
InChI Key: DTWKKBRWCZDVRJ-UHFFFAOYSA-M
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Description

1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- is a complex organic compound that features a butanamine backbone with a thioxo group and a tricyclohexylstannyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- typically involves multiple steps, including the formation of the butanamine backbone and the subsequent introduction of the thioxo and tricyclohexylstannyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the butanamine backbone.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Butanamine, N-methyl-: A simpler analog with a methyl group instead of the thioxo and tricyclohexylstannyl groups.

    1-Butanamine: The basic structure without any additional functional groups.

    N,N-Dimethyl-1-butanamine: A derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]- is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

CAS No.

429679-42-5

Molecular Formula

C23H43NS2Sn

Molecular Weight

516.4 g/mol

IUPAC Name

tricyclohexylstannyl N-butylcarbamodithioate

InChI

InChI=1S/3C6H11.C5H11NS2.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-6-5(7)8;/h3*1H,2-6H2;2-4H2,1H3,(H2,6,7,8);/q;;;;+1/p-1

InChI Key

DTWKKBRWCZDVRJ-UHFFFAOYSA-M

Canonical SMILES

CCCCNC(=S)S[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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